Cas no 476668-60-7 ((2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile)

(2Z)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with an ethoxyphenyl group and a 2-methylphenylacrylonitrile moiety. Its conjugated system and electron-withdrawing nitrile group contribute to potential applications in materials science and pharmaceutical research, particularly as a synthetic intermediate or bioactive scaffold. The compound's rigid aromatic and heterocyclic framework may enhance stability and selectivity in molecular interactions. Its defined stereochemistry (Z-configuration) ensures precise reactivity, making it valuable for targeted synthesis. The ethoxy and methyl substituents offer tunable electronic and steric properties, facilitating further functionalization. Suitable for controlled reactions, this compound is optimized for high-purity applications in advanced organic synthesis.
(2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile structure
476668-60-7 structure
Product Name:(2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile
CAS No:476668-60-7
MF:C21H18N2OS
MW:346.445423603058
CID:6449997
Update Time:2025-11-01

(2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile
    • 2-Thiazoleacetonitrile, 4-(4-ethoxyphenyl)-α-[(2-methylphenyl)methylene]-
    • Inchi: 1S/C21H18N2OS/c1-3-24-19-10-8-16(9-11-19)20-14-25-21(23-20)18(13-22)12-17-7-5-4-6-15(17)2/h4-12,14H,3H2,1-2H3
    • InChI Key: JOYLSIYPDVAJLT-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=C(OCC)C=C2)N=C1C(=CC1=CC=CC=C1C)C#N

Experimental Properties

  • Density: 1.191±0.06 g/cm3(Predicted)
  • Boiling Point: 533.1±60.0 °C(Predicted)
  • pka: 0.17±0.10(Predicted)

(2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile Related Literature

Additional information on (2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile

Introduction to Compound with CAS No. 476668-60-7 and Its Potential in Modern Medicinal Chemistry

The compound with the CAS number 476668-60-7 is a fascinating molecule with the systematic name (2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile. This intricate structure, characterized by its thiazole and phenyl rings, positions it as a promising candidate in the realm of medicinal chemistry. The presence of multiple aromatic and heterocyclic systems suggests a rich chemical space for interaction with biological targets, making it an attractive subject for further investigation.

In recent years, there has been a surge in interest regarding molecules that incorporate thiazole scaffolds due to their diverse biological activities. Thiazole derivatives are well-known for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in (2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile could potentially modulate these activities, offering new avenues for therapeutic intervention.

The nitrile group at the propenyl position adds another layer of complexity to this molecule. Nitriles have been extensively studied for their role in drug development due to their ability to act as bioisosteres, replacing other functional groups while maintaining or enhancing biological activity. The combination of a nitrile group with a thiazole core could lead to novel interactions with biological targets, which might not be achievable with simpler molecules.

Recent studies have highlighted the importance of computational methods in the discovery and optimization of new drug candidates. Molecular modeling techniques have been particularly useful in understanding the binding modes of small molecules to biological targets. In the case of (2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile, computational studies could provide valuable insights into how this molecule interacts with potential targets such as enzymes or receptors.

The phenyl rings in this compound contribute to its hydrophobic character, which is often crucial for membrane permeability and binding affinity. The presence of two different phenyl rings—4-methoxy and 4-hydroxy—adds further complexity and potential for fine-tuning biological activity. These substituents could influence the compound's solubility, stability, and overall pharmacokinetic properties.

One of the most exciting aspects of this compound is its potential as a lead structure for drug development. The combination of a thiazole core with multiple aromatic systems provides a rich scaffold for medicinal chemists to explore. By modifying various functional groups, researchers can generate libraries of derivatives that can be screened for biological activity. This approach has been successfully employed in the development of drugs against various diseases.

The synthesis of (2Z)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methylphenyl)prop-2-enenitrile presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules efficiently. Techniques such as cross-coupling reactions and transition metal catalysis have been instrumental in building these intricate structures. The successful synthesis of this compound would open up new possibilities for its exploration in medicinal chemistry.

In conclusion, the compound with CAS number 476668-60-7 represents a promising area of research in medicinal chemistry. Its unique structure and potential biological activities make it an attractive candidate for further investigation. With ongoing advancements in computational methods and synthetic chemistry, there is great hope that this molecule will contribute to the development of new therapeutic agents.

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